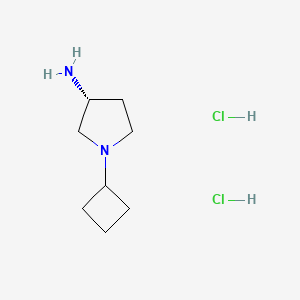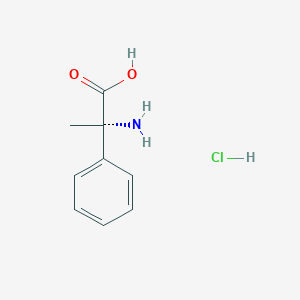![molecular formula C7H7N3O B2714788 7-Methoxyimidazo[1,2-a]pyrimidine CAS No. 375857-78-6](/img/structure/B2714788.png)
7-Methoxyimidazo[1,2-a]pyrimidine
Descripción general
Descripción
7-Methoxyimidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
7-Methoxyimidazo[1,2-a]pyrimidine derivatives, specifically 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one (AMPO), have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These studies, utilizing techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, demonstrate that these compounds are mixed-type inhibitors and adhere to the mild steel surface following the Langmuir adsorption isotherm. Surface analyses using Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX), and Atomic Force Microscopy (AFM) confirm their protective action on steel surfaces (Yadav et al., 2015).
Antimicrobial Activity
Imidazo[1,2-a]pyrimidine derivatives exhibit antimicrobial properties. A study synthesizing various 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines revealed significant in vitro antimicrobial activity against a range of microorganisms. Notably, 5-n-octylaminoimidazo[1,2-a]pyrimidine showed substantial activity against all tested microbes (Revanker et al., 1975).
Optical Properties and Fluorescent Sensing
Imidazo[1,2-a]pyrimidine derivatives have been synthesized through A3 coupling and cyclization processes using copper oxide nanoparticles. Their optical properties, particularly fluorescence intensities, were studied and found to be influenced by electron-donating and electron-withdrawing substitutions. Interestingly, certain derivatives, like 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine, can act as fluorescent sensors for zinc ion, with a detection limit significantly lower than the maximum allowable concentration in drinking water set by WHO (Rawat et al., 2018).
Catalysis in Synthesis
7-Methoxyimidazo[1,2-a]pyrimidine compounds are employed as catalysts in the synthesis of various biologically active compounds. For instance, they have been used in the synthesis of imidazo[1,2-a]pyrimidine derivatives through catalytic processes, demonstrating their utility in facilitating and optimizing chemical reactions in medicinal chemistry (Shaaban et al., 2011).
Propiedades
IUPAC Name |
7-methoxyimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-4-10-5-3-8-7(10)9-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSLSEQMMQWPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC=CN2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyimidazo[1,2-a]pyrimidine | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2714706.png)
![4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2714709.png)
![3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2714710.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2714712.png)
![1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2714714.png)


![Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2714719.png)

![(2E)-1-(4-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2714724.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2714726.png)
![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2714727.png)
